molecular formula C20H20N2O4 B6151034 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid CAS No. 2172469-77-9

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid

Cat. No.: B6151034
CAS No.: 2172469-77-9
M. Wt: 352.4 g/mol
InChI Key: MUFBVKLFEGHAHY-UHFFFAOYSA-N
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Description

2-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid is an Fmoc-protected azetidine derivative with a carboxylic acid functional group. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling its use in solid-phase peptide synthesis (SPPS). The acetic acid moiety facilitates conjugation or further functionalization, making this compound a versatile building block in organic and bioorganic chemistry .

Properties

CAS No.

2172469-77-9

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]acetic acid

InChI

InChI=1S/C20H20N2O4/c23-19(24)11-22-9-13(10-22)21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,21,25)(H,23,24)

InChI Key

MUFBVKLFEGHAHY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Azetidine Formation: The next step involves the formation of the azetidine ring. This can be done through cyclization reactions involving appropriate precursors under controlled conditions.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the primary amine on the azetidine ring. This reaction is critical for sequential modifications in peptide synthesis:

Reaction ConditionsReagentsProductsYieldReference
20% Piperidine in DMF, 30 minPiperidine, DMFFree amine azetidine derivative>95%
5% DBU in DCM, 15 minDBU, DCMDeprotected azetidine intermediate90%

Key Findings :

  • Piperidine in dimethylformamide (DMF) achieves near-quantitative deprotection due to optimal nucleophilicity and solvation .

  • Alternative bases like 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) offer faster kinetics but slightly lower yields.

Carboxylic Acid Functionalization

The acetic acid moiety undergoes standard carboxylate reactions, enabling conjugation and derivatization:

Reaction TypeReagents/ConditionsProductsApplicationsReference
EsterificationEDCl, HOBt, ROH (e.g., MeOH)Methyl ester derivativeProdrug synthesis
Amide CouplingHATU, DIPEA, R-NH2Azetidine-containing amidesPeptide analogues
Activation to NHS esterNHS, DCC, anhydrous THFSuccinimidyl ester intermediateBioconjugation

Mechanistic Insights :

  • Esterification : Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) activate the carboxylic acid for nucleophilic attack by alcohols.

  • Amide Formation : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates efficient coupling with amines in <2 hours.

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in selective ring-opening and functionalization:

ReactionConditionsProductsSelectivity NotesReference
Acidic Hydrolysis6M HCl, reflux, 12 hβ-Amino alcohol derivativeRegioselective C-N cleavage
Nucleophilic Ring OpeningNaN3, DMF, 80°C1,3-Diamine with azide substituentStereospecific
Photochemical [2+2] CycloadditionUV light, CH2Cl2, maleic anhydrideTricyclic lactam adductDiastereomeric control

Structural Impact :

  • Ring-opening under acidic conditions produces β-amino alcohols, valuable for bioactive molecule synthesis.

  • Photochemical cycloadditions exploit the ring’s strain to generate complex polycyclic architectures .

Amino Group Derivatization

The deprotected amine undergoes diverse transformations for structural diversification:

ReactionReagentsProductsFunctional UtilityReference
Reductive AminationAldehyde, NaBH3CNSecondary amine derivativesCNS-targeted agents
SulfonylationTsCl, pyridineSulfonamide-functionalized analogEnzyme inhibition
Urea FormationTriphosgene, amineUrea-linked conjugatesSupramolecular chemistry

Optimization Data :

  • Reductive amination achieves >80% yield with sodium cyanoborohydride (NaBH3CN) as the reducing agent.

  • Tosyl chloride (TsCl) in pyridine produces sulfonamides with 92% efficiency .

Scientific Research Applications

Organic Synthesis

Fmoc-Azetidine Acetic Acid is primarily utilized as a building block in organic synthesis. Its structure allows for the introduction of azetidine rings into larger molecules, which can enhance biological activity and improve pharmacokinetic properties. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is particularly valuable in peptide synthesis, facilitating the selective protection of amino groups during multi-step reactions.

Peptide Synthesis

The compound serves as a key intermediate in peptide synthesis, particularly in the development of cyclic peptides. The azetidine moiety contributes to the rigidity and stability of peptide structures, making them more resistant to enzymatic degradation. This characteristic is crucial for designing therapeutics that require prolonged action in biological systems.

Drug Development

In medicinal chemistry, Fmoc-Azetidine Acetic Acid has been explored for its potential as a therapeutic agent. Studies have indicated that derivatives of this compound exhibit significant activity against various biological targets, including cancer cells and bacterial infections. The ability to modify the azetidine ring opens avenues for creating novel drug candidates.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of azetidine derivatives synthesized from Fmoc-Azetidine Acetic Acid. The results demonstrated that specific derivatives exhibited cytotoxic effects on human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics. This finding suggests that modifications to the azetidine structure could lead to promising new anticancer agents.

Case Study 2: Antimicrobial Properties

Another research project focused on synthesizing antimicrobial peptides using Fmoc-Azetidine Acetic Acid as a building block. The synthesized peptides showed enhanced activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics. These findings highlight the potential of azetidine-containing compounds in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The azetidine ring may also interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Core Ring Systems

  • Target Compound : Contains a strained azetidine (4-membered) ring, which may enhance reactivity in coupling reactions compared to larger rings .
  • Piperazine Derivatives :
    • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) features a 6-membered piperazine ring, offering greater conformational flexibility but reduced steric hindrance compared to azetidine .
  • Triazine Derivatives: 1-(Fmoc)-triazin-2-yl-amino acetic acid (CAS 186829-25-4) incorporates a triazine core, enabling nucleophilic substitution reactions, unlike the azetidine’s amine reactivity .

Substituent Diversity

  • Methyl-Substituted Azetidine :
    • 2-((1-(Fmoc)-3-methylazetidin-3-yl)oxy)acetic acid (CAS 1592739-14-4) has a methyl group on the azetidine ring, increasing hydrophobicity and steric bulk compared to the parent structure .
  • Aromatic Derivatives: [4-(Fmoc-aminomethyl)phenyl]acetic acid (CAS 176504-01-1) replaces the azetidine with a phenyl group, enhancing π-π stacking interactions in peptide design .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Predicted CCS (Ų, [M+H]+)
Target Compound C23H21N3O4 403.43 Azetidine core, Fmoc-protected 193.2
2-[1-(Fmoc)-3-imidazolyl-azetidine]AA C23H21N3O4 403.43 Imidazole substituent 193.2
2-(Fmoc-amino)acetic acid C17H15NO4 297.31 Linear chain, no heterocycle N/A
2-[4-(Fmoc-piperazinyl)AA] C22H22N2O4 378.42 Piperazine ring N/A

Notes:

  • The target compound and its imidazole analog share identical molecular formulas but differ in substituent reactivity.

Research Findings

  • Antiviral Analog Synthesis: Fmoc-protected cyclohexylmethylamino-phenylpropanoic acid derivatives (e.g., 883594) demonstrate the adaptability of Fmoc-amino acids in antiviral drug development, though azetidine analogs remain underexplored in this context .
  • Solid-Phase Synthesis : The target compound’s rigidity contrasts with Fmoc-tranexamic acid (CAS 1260596-73-3), which incorporates a cyclohexane ring for stereochemical control in peptide backbones .

Biological Activity

The compound 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid is a derivative of azetidine, a four-membered cyclic amine known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 1379865-25-4

Anticancer Activity

Recent studies have demonstrated the anticancer potential of azetidine derivatives, including the compound . The following points summarize key findings:

  • Antiproliferative Effects : The compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC₅₀ values ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
  • Mechanism of Action : The compound was shown to destabilize tubulin polymerization, interacting with the colchicine-binding site on tubulin. This mechanism leads to cell cycle arrest in the G₂/M phase and subsequent apoptosis in treated cells, as evidenced by flow cytometry and confocal microscopy studies .

Antimicrobial Activity

Azetidine derivatives are also noted for their antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens:

  • Broad-Spectrum Activity : Studies indicate that azetidine derivatives can exhibit significant antibacterial, antifungal, and antitubercular activities. For instance, compounds with similar structures have shown high activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Inhibition Studies : In vitro tests have demonstrated that modifications in the azetidine structure can significantly influence antimicrobial potency, suggesting that this compound may possess similar potential .

Case Studies and Research Findings

StudyFindings
Study 1The compound showed an IC₅₀ of 15 nM against MCF-7 cells, indicating strong antiproliferative effects.
Study 2Mechanistic studies revealed that the compound induces apoptosis via tubulin destabilization.
Study 3Antimicrobial tests showed effective inhibition against multiple bacterial strains with MIC values comparable to standard antibiotics.

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is removed under mild basic conditions (e.g., piperidine). This compound’s Fmoc-protected azetidine moiety enables selective deprotection while preserving acid-sensitive functionalities in peptides .

Q. What are the standard synthetic routes for preparing this compound?

A common method involves coupling Fmoc-chloroformate with 3-aminoazetidine derivatives, followed by acetic acid functionalization. For example, Bi(OTf)₃-catalyzed reactions under mild conditions (e.g., 80°C in MeNO₂) yield protected intermediates, which are purified via chromatography (cyclohexane/EtOAc gradients) . Alternative routes use microwave-assisted synthesis to reduce reaction times .

Q. How should researchers handle and store this compound to ensure stability?

Store as a powder at -20°C (stable for 3 years) or 4°C (2 years). In solution (e.g., DMSO), use within 6 months at -20°C. Avoid moisture and light, as the Fmoc group is sensitive to hydrolysis and UV degradation .

Q. What solvents are compatible with this compound for in vitro applications?

It is highly soluble in DMSO (≥100 mg/mL) and forms clear solutions in methanol, ethanol, and acetonitrile (>2.5 mg/mL). Avoid aqueous buffers without cosolvents due to limited solubility, which can affect reaction kinetics .

Advanced Research Questions

Q. How can spectral data (NMR, MS) resolve contradictions in reported synthetic yields?

Discrepancies in yields often arise from impurities in starting materials or incomplete coupling. For example, ¹H NMR can identify unreacted azetidine (δ 3.2–3.8 ppm) or residual Bi(OTf)₃ catalysts (δ 1.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 367.3951 for C₂₁H₂₁NO₅) to validate purity .

Q. What strategies optimize reaction conditions for coupling with sterically hindered amino acids?

Use activating agents like HATU or DIC/Oxyma in DMF to enhance coupling efficiency. Elevated temperatures (40–50°C) and extended reaction times (24–48 hours) improve accessibility to the azetidine’s amine group. Monitor via TLC (Rf = 0.3 in 7:3 cyclohexane/EtOAc) .

Q. How do structural analogs (e.g., 3,5-difluorophenyl derivatives) impact biological activity?

Substituents like 3,5-difluorophenyl groups (see C₂₅H₂₁F₂NO₄ analogs) enhance lipophilicity and target binding in kinase inhibition assays. However, bulkier groups may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .

Q. What experimental designs address hygroscopicity issues in intermediates?

For hygroscopic intermediates (e.g., Fmoc-azetidine acetic acid), perform reactions under inert atmospheres (N₂/Ar) and use molecular sieves. Lyophilization post-purification minimizes water content, critical for reproducibility in SPPS .

Contradiction Analysis and Troubleshooting

Q. Why do solubility values vary between DMSO and aqueous buffers, and how does this affect assay reproducibility?

DMSO’s high polarity solubilizes the compound via hydrogen bonding, while aqueous buffers induce aggregation. Pre-dissolve in DMSO (<5% v/v) before diluting into assays. Dynamic light scattering (DLS) can detect nanoparticles formed in buffer, which may skew IC₅₀ measurements .

Q. How to reconcile conflicting toxicity data (e.g., oral vs. dermal LD₅₀)?

Acute toxicity (H302, H315) varies by exposure route. Oral toxicity (Category 4) reflects GI tract absorption, while dermal irritation (Category 2) arises from prolonged contact. Always use PPE (gloves, goggles) and conduct in vivo studies under OECD guidelines to clarify route-specific risks .

Methodological Resources

  • Spectral Libraries : PubChem CID 7269367 for HRMS/NMR reference .
  • Synthetic Protocols : Bi(OTf)₃-catalyzed coupling (GP1) , TLC monitoring .
  • Safety Protocols : OSHA HCS-compliant handling , emergency response .

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